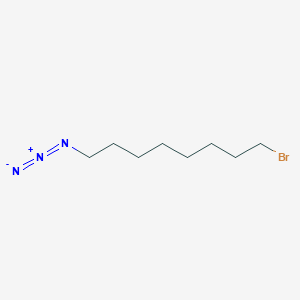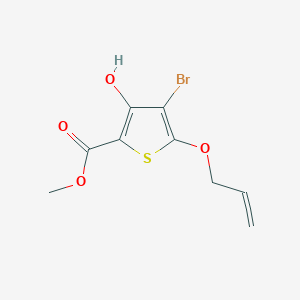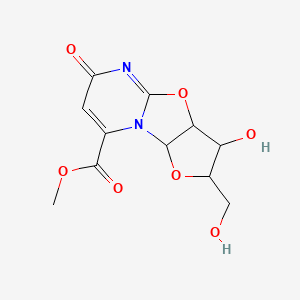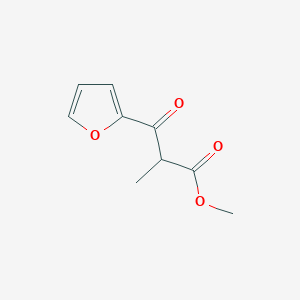
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro, ethoxyphenyl, fluoro, and methyl group attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with guanidine hydrochloride under acidic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.
科学的研究の応用
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(4-methoxyphenyl)-5-fluoro-6-methylpyrimidine
- 4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-ethylpyrimidine
- 4-Chloro-2-(4-ethoxyphenyl)-5-chloro-6-methylpyrimidine
Uniqueness
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
特性
分子式 |
C13H12ClFN2O |
|---|---|
分子量 |
266.70 g/mol |
IUPAC名 |
4-chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C13H12ClFN2O/c1-3-18-10-6-4-9(5-7-10)13-16-8(2)11(15)12(14)17-13/h4-7H,3H2,1-2H3 |
InChIキー |
OGGYBKRSNDULBL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




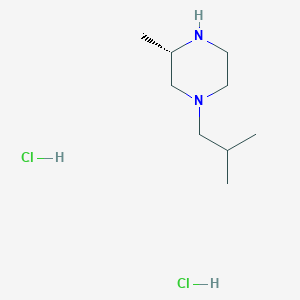

![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)


